

Diethyl Succinate: A Comparative Guide to its Performance in Polymer Formulations

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Compound of Interest

Compound Name: Diethyl Succinate

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The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of a polymer formulation. As the demand for safer, more sustainable, and high-performance materials grows, there is increasing interest in alternatives to traditional phthalate-based plasticizers. **Diethyl succinate** (DES), a bio-based and biodegradable diester, has emerged as a promising candidate. This guide provides an objective comparison of **diethyl succinate**'s performance against other common plasticizers, supported by experimental data and detailed methodologies.

Overview of Plasticizers and their Function

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.^[1] They function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (T_g).^[1] The choice of plasticizer impacts a wide range of material properties, including mechanical strength, thermal stability, and resistance to migration.

Performance Comparison of Diethyl Succinate and Other Plasticizers

The performance of **diethyl succinate** is best understood in comparison to other widely used plasticizers. This section evaluates its efficacy against common phthalates, adipates, and

citrates in various polymer systems.

Poly(vinyl chloride) (PVC) Formulations

PVC is one of the most widely plasticized polymers.[1] Succinate esters, including **diethyl succinate**, are considered promising green alternatives to traditional phthalate plasticizers in PVC applications.[2]

Key Performance Metrics in PVC:

- **Plasticizing Efficiency:** The efficiency of a plasticizer is often measured by its ability to lower the glass transition temperature (T_g) of the polymer. Studies have shown that with an increasing length of the alkoxy chains, the effectiveness of succinate plasticizers increases up to a certain point and can be as effective or even more effective than di(2-ethylhexyl) phthalate (DEHP) in plasticizing PVC.[2] Succinates with shorter alkoxy chains, such as **diethyl succinate** (DES) and dibutyl succinate (DBS), can also be effective plasticizers at higher concentrations.[2]
- **Mechanical Properties:** The addition of plasticizers typically decreases tensile strength and increases elongation at break. For a PVC formulation with 50 parts per hundred resin (PHR) of a succinate-based plasticizer, a tensile strength of approximately 19 MPa and an elongation at break of around 250% have been observed, which is comparable to commercial plasticizers.[2]
- **Migration Resistance:** Plasticizer migration is a critical concern, especially in sensitive applications like medical devices and food packaging. Succinate esters have demonstrated excellent resistance to leaching, with some studies showing up to 70% lower migration than DEHP or diisononyl phthalate (DINP).[2]
- **Thermal Stability:** Succinate-based plasticizers can exhibit good thermal and thermo-oxidative stability. A favorable succinate ester mixture showed a 5% weight loss temperature of 227.8 °C in air and 261.1 °C in nitrogen.[2]

Table 1: Comparative Performance of Plasticizers in PVC (Illustrative Data)

Plasticizer	Type	Tensile Strength (MPa)	Elongation at Break (%)	Glass Transition Temperature (°C)	Migration (Weight Loss %)
Diethyl Succinate (DES)	Succinate	~19-22	~250-300	Reduced significantly	Low
Di(2-ethylhexyl) phthalate (DEHP)	Phthalate	~20-24	~250-350	Significant reduction	High
Dioctyl Adipate (DOA)	Adipate	~18-22	~300-400	Significant reduction	Moderate
Triethyl Citrate (TEC)	Citrate	~21-25	~200-250	Moderate reduction	Low

Note: The values presented are approximate and can vary depending on the specific formulation, concentration, and testing conditions.

Biodegradable Polymer Formulations (PLA, PHA)

The use of bio-based plasticizers like **diethyl succinate** is particularly relevant for biodegradable polymers such as polylactic acid (PLA) and polyhydroxyalkanoates (PHA), where maintaining the overall biodegradability of the formulation is crucial.

Key Performance Metrics in Biodegradable Polymers:

- **Compatibility and Plasticization:** Citrate esters, which are structurally similar to succinates, are effective plasticizers for PLA, leading to a decrease in Tg and an increase in polymer chain mobility.[3] **Diethyl succinate** is expected to exhibit similar behavior. The plasticizing effect of bio-based additives in PLA can lead to a significant improvement in elongation at break and impact energy.[4]

- **Effect on Crystallinity:** Plasticizers can influence the crystallization behavior of polymers. In PLA, the addition of citrate esters has been shown to increase the degree of crystallinity by enhancing chain mobility.[3]
- **Biodegradability:** The presence of certain plasticizers can impact the biodegradation rate of the polymer matrix. While some plasticizers can be readily consumed by microorganisms, others, like certain phthalates, may inhibit biodegradation.[5] The use of inherently biodegradable plasticizers like **diethyl succinate** is advantageous in these formulations.

Table 2: Comparative Performance of Plasticizers in PLA (Illustrative Data)

Plasticizer	Type	Tensile Strength (MPa)	Elongation at Break (%)	Glass Transition Temperature (°C)
Diethyl Succinate (DES)	Succinate	Lowered	Increased	Lowered
Triethyl Citrate (TEC)	Citrate	Lowered	Increased significantly	Lowered from ~60°C to ~10-12°C (at 30% conc.)[3]
Dioctyl Adipate (DOA)	Adipate	Lowered	Increased	Lowered
Poly(ethylene glycol) (PEG)	Polymeric	Lowered	Increased significantly	Lowered

Note: The performance of plasticizers in biodegradable polymers is highly dependent on the specific polymer grade and plasticizer concentration.

Experimental Protocols

To ensure accurate and reproducible comparison of plasticizer performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Sample Preparation: Solvent Casting Method

This method is suitable for preparing thin polymer films with a uniform thickness for laboratory-scale testing.

- **Polymer Solution Preparation:** Dissolve a known amount of the polymer in a suitable solvent (e.g., chloroform, dichloromethane) under constant stirring until a homogeneous solution is obtained.
- **Plasticizer Addition:** Add the desired amount of plasticizer (typically as parts per hundred resin - PHR) to the polymer solution and continue stirring until it is fully dissolved and the mixture is homogeneous.
- **Casting:** Pour the solution into a flat, level petri dish or onto a glass plate.
- **Solvent Evaporation:** Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature. To control the evaporation rate, the casting surface can be covered with a perforated lid.
- **Drying:** Once the film has formed, dry it further in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

Mechanical Properties: Tensile Testing

Tensile properties are determined according to ASTM D882 for thin plastic sheeting.^[6]^[7]

- **Specimen Preparation:** Cut the prepared polymer films into rectangular or dumbbell-shaped specimens with precise dimensions as specified in the standard.^[8]
- **Conditioning:** Condition the specimens at a standard laboratory atmosphere of 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.^[7]
- **Test Procedure:**
 - Mount the specimen in the grips of a universal testing machine.
 - Apply a tensile load at a constant crosshead speed until the specimen breaks.

- Record the load and elongation throughout the test.
- Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Thermal Properties: Differential Scanning Calorimetry (DSC)

The glass transition temperature (T_g) is determined using DSC according to ASTM D3418.[\[9\]](#)
[\[10\]](#)

- Sample Preparation: Weigh a small sample of the plasticized polymer film (typically 5-10 mg) and seal it in an aluminum DSC pan.
- Test Procedure:
 - Place the sample pan and a reference pan in the DSC cell.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected T_g and melting point.
 - Cool the sample at a controlled rate back to a low temperature.
 - Reheat the sample at the same controlled rate.
- Data Analysis: The glass transition temperature (T_g) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Migration Resistance

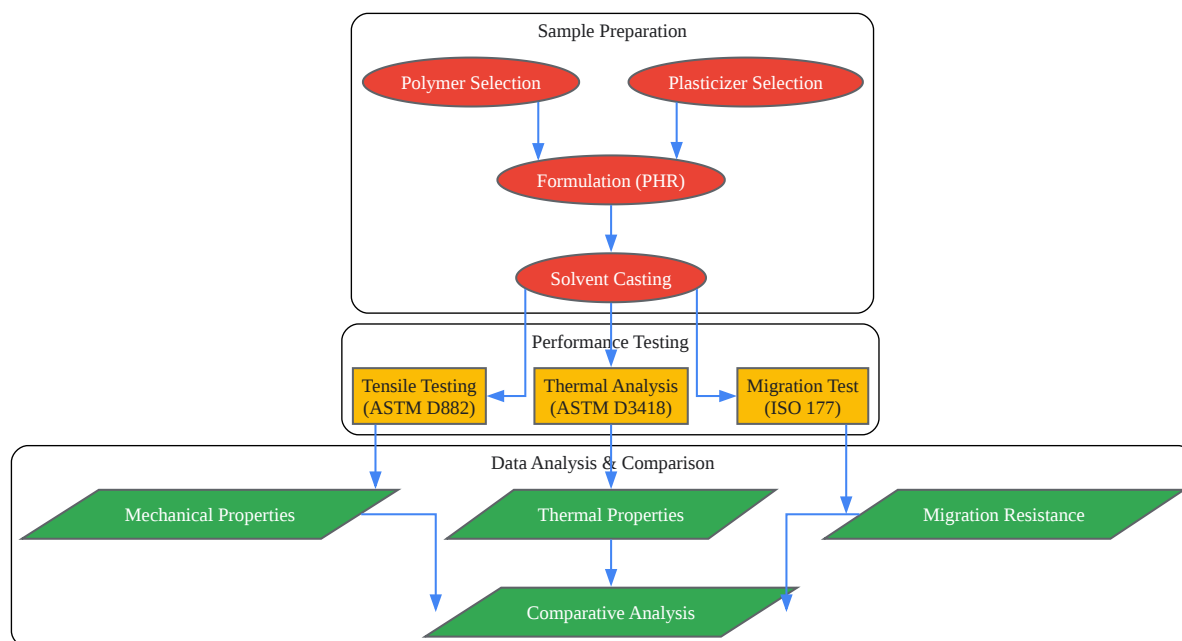
Plasticizer migration is determined according to ISO 177:2016.[\[11\]](#)[\[12\]](#)

- Specimen and Absorbent Material Preparation:
 - Cut the plasticized polymer film into circular test specimens of a specified diameter.
 - Prepare absorbent discs from a standard material (e.g., activated carbon-impregnated paper or a specified polymer).

- **Test Assembly:** Place the test specimen between two absorbent discs, and then place the assembly between two glass plates. Apply a specified pressure to ensure intimate contact.
- **Conditioning:** Place the entire assembly in an oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).
- **Data Analysis:**
 - After the conditioning period, remove the assembly from the oven and allow it to cool.
 - Weigh the test specimen and the absorbent discs separately.
 - The amount of migrated plasticizer is determined by the weight loss of the test specimen and the weight gain of the absorbent discs.

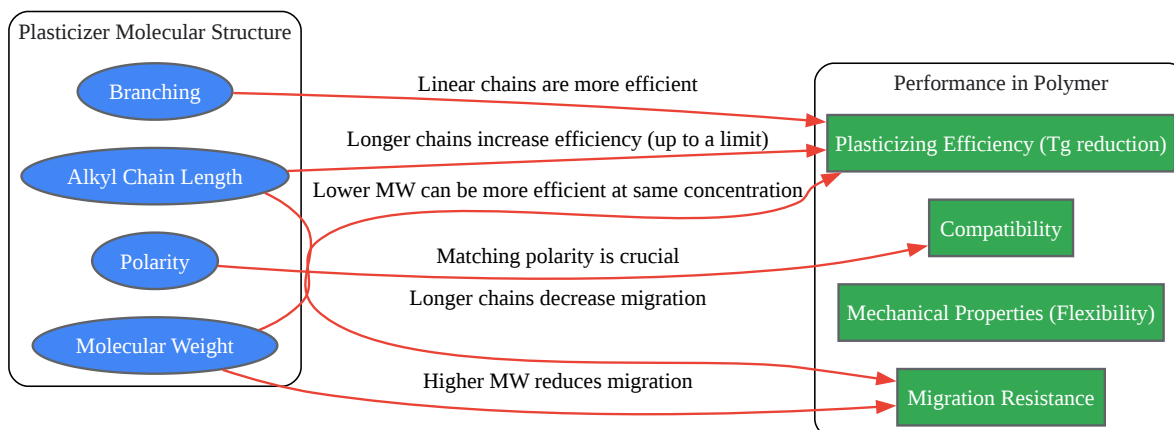
Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important workflows and relationships in the evaluation of plasticizers.



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Experimental workflow for plasticizer evaluation.



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Relationship between plasticizer structure and performance.

Conclusion

Diethyl succinate presents a viable and environmentally friendly alternative to traditional plasticizers, particularly phthalates, in a variety of polymer formulations. Its performance in PVC is comparable to that of DEHP in terms of plasticizing efficiency and mechanical properties, while offering superior migration resistance. In biodegradable polymers like PLA, its bio-based nature and expected good compatibility make it an attractive option for maintaining the sustainability profile of the final product. The selection of the optimal plasticizer will always depend on the specific requirements of the application, and this guide provides the foundational knowledge and experimental framework for making an informed decision.

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